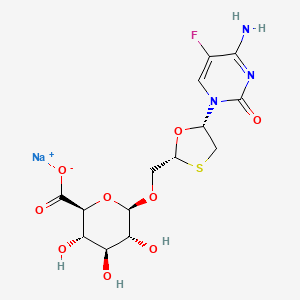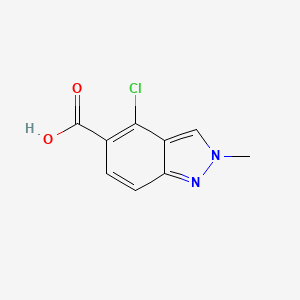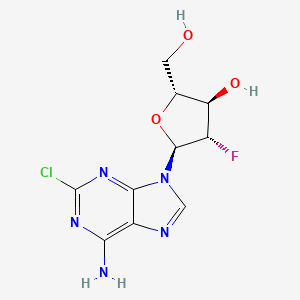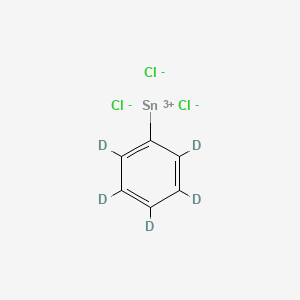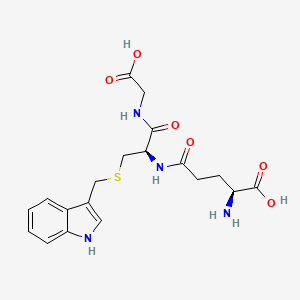
3-Glutathionyl-S-methylindolea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Glutathionyl-S-methylindolea is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of a glutathione moiety attached to a methylindole structure, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Glutathionyl-S-methylindolea typically involves the conjugation of glutathione to a methylindole precursor. One common method involves the reaction of 3-methylindole with glutathione in the presence of a suitable catalyst. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the conjugation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product in a pure form .
Analyse Des Réactions Chimiques
Types of Reactions
3-Glutathionyl-S-methylindolea undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the glutathione moiety, which can participate in redox reactions and form disulfide bonds .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or disulfides .
Applications De Recherche Scientifique
3-Glutathionyl-S-methylindolea has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study redox reactions and the behavior of glutathione conjugates.
Biology: The compound is studied for its role in cellular detoxification processes and its interaction with various enzymes.
Medicine: Research is focused on its potential therapeutic applications, including its role in modulating oxidative stress and its potential as an anticancer agent.
Industry: It is used in the development of pharmaceuticals and as a biochemical reagent in various industrial processes
Mécanisme D'action
The mechanism of action of 3-Glutathionyl-S-methylindolea involves its interaction with cellular proteins and enzymes through the formation of disulfide bonds. The glutathione moiety plays a crucial role in detoxification processes by conjugating with reactive intermediates and facilitating their excretion from the cell. This compound also participates in redox signaling pathways, influencing cellular responses to oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methylindole: A precursor to 3-Glutathionyl-S-methylindolea, known for its role as a respiratory tract toxicant.
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Indole-3-carbinol: Known for its anticancer properties and its role in modulating estrogen metabolism
Uniqueness
This compound is unique due to the presence of the glutathione moiety, which imparts distinct redox properties and enhances its biological activity. This makes it a valuable compound for studying cellular detoxification mechanisms and developing therapeutic agents .
Propriétés
Formule moléculaire |
C19H24N4O6S |
|---|---|
Poids moléculaire |
436.5 g/mol |
Nom IUPAC |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(1H-indol-3-ylmethylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C19H24N4O6S/c20-13(19(28)29)5-6-16(24)23-15(18(27)22-8-17(25)26)10-30-9-11-7-21-14-4-2-1-3-12(11)14/h1-4,7,13,15,21H,5-6,8-10,20H2,(H,22,27)(H,23,24)(H,25,26)(H,28,29)/t13-,15-/m0/s1 |
Clé InChI |
LLXMBNSNAAVMLO-ZFWWWQNUSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=CN2)CSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


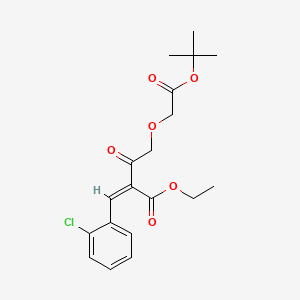
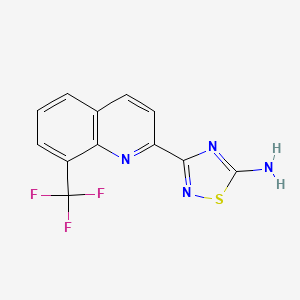

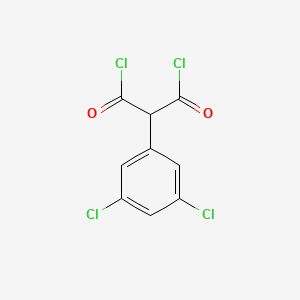

![2-methylpropyl [(3R,7R,8S,11S)-5,5,11-trimethyl-2,4,6,10,12-pentaoxatricyclo[7.4.0.03,7]tridecan-8-yl] sulfate](/img/structure/B13849367.png)
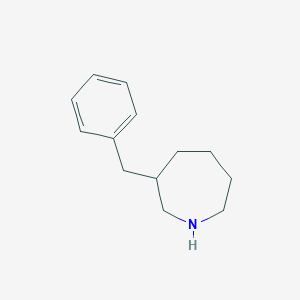
![(2,5-Dioxopyrrolidin-1-yl) 4-[(2-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13849376.png)
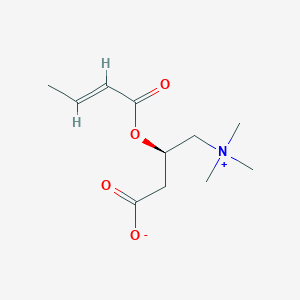
![(2R)-2-[2-[(3R,4R,5S,7S,16R)-17-amino-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B13849397.png)
